3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid
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Overview
Description
3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid is a nitrogen-containing heterocyclic compound. It features a thiazolo[3,4-a]pyrazine core, which is a fused bicyclic structure incorporating both thiazole and pyrazine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
It is noted as an impurity of pidotimod, which is known to increase the concentration of salivary iga directed against bacteria .
Biochemical Pathways
Given its structural similarity to pidotimod, it may influence the immune response, particularly the production of salivary iga .
Result of Action
As an impurity of pidotimod, it may have some influence on the immune response .
Preparation Methods
The synthesis of 3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid typically involves multi-step reactions. One common synthetic route includes the formation of a thiazolo[3,4-a]pyrazine intermediate, followed by functionalization to introduce the propanoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial production methods for this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process .
Chemical Reactions Analysis
3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a candidate for drug discovery and development.
Medicine: It may be explored for therapeutic applications, including the treatment of infections and inflammatory diseases.
Comparison with Similar Compounds
3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid can be compared with other similar compounds, such as:
Pidotimod: A synthetic dipeptide with immunomodulatory properties.
Thiazolopyrazine derivatives: Compounds with similar core structures but different functional groups, leading to varied biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of related compounds.
Properties
IUPAC Name |
3-(5,8-dioxo-3,6,7,8a-tetrahydro-1H-[1,3]thiazolo[3,4-a]pyrazin-6-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7(13)2-1-5-9(15)11-4-16-3-6(11)8(14)10-5/h5-6H,1-4H2,(H,10,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHJCGBZTATYLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(C(=O)N2CS1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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